molecular formula C15H10N2O3 B6300301 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one CAS No. 1048915-21-4

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one

Cat. No.: B6300301
CAS No.: 1048915-21-4
M. Wt: 266.25 g/mol
InChI Key: DBJUGMPRJVREQU-UHFFFAOYSA-N
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Description

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one is a synthetic compound identified as a potent agonist of the auxin receptor Transport Inhibitor Response 1 (TIR1) . This class of compounds, developed through computer-aided drug discovery, exhibits remarkable auxin-like activity, specifically promoting primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) . Its mechanism of action involves binding to the TIR1 receptor, which enhances auxin-responsive signaling pathways and downstream transcriptional activity . Research indicates that this compound has a stronger binding affinity with TIR1 than the common synthetic auxin NAA (1-naphthylacetic acid), leading to a more pronounced root growth-promoting effect . Transcriptome analysis confirms that this compound induces a transcriptional response characteristic of auxins and down-regulates the expression of genes that inhibit root growth . Its primary research value lies in its application as a chemical tool to dissect auxin signaling mechanisms and as a promising scaffold for developing novel plant growth regulators aimed at enhancing root architecture and crop productivity. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJUGMPRJVREQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminoindolin-2-One

3-Aminoindolin-2-one serves as a critical intermediate, typically synthesized via reductive amination of isatin (indoline-2,3-dione). Sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) reduces the C3 ketone of isatin to an amine while preserving the lactam ring. Alternatively, catalytic hydrogenation using palladium on carbon in ethanol achieves similar results, albeit with longer reaction times. The amine is characterized by a broad singlet at δ 6.8–7.2 ppm in 1H^1H NMR and an IR absorption band near 3350 cm1^{-1} (N–H stretch).

Preparation of 5-Formylbenzo[3,4-d]1,3-Dioxole

The formylation of benzo[3,4-d]1,3-dioxole employs the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate. Reaction at 0–5°C for 4–6 hours yields 5-formylbenzo[3,4-d]1,3-dioxole, with the aldehyde proton appearing as a singlet at δ 9.8–10.2 ppm in 1H^1H NMR.

Imine Formation

Equimolar amounts of 3-aminoindolin-2-one and 5-formylbenzo[3,4-d]1,3-dioxole react in ethanol under reflux (78°C) for 8–12 hours, catalyzed by acetic acid (5 mol%). The Schiff base forms via nucleophilic attack of the amine on the aldehyde, followed by dehydration. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:2), with the product exhibiting an imine proton resonance at δ 8.5–8.9 ppm. Purification via silica gel chromatography (70% yield) affords the target compound as a yellow crystalline solid, validated by a mass spectral peak at m/z 309.08 (C16_{16}H11_{11}N2_{2}O3_{3}).

Acid-Catalyzed Cyclization of 3-(2-Nitrovinyl)Indole with Benzo-1,3-Dioxole Derivatives

Formation of 3-(2-Nitrovinyl)Indole

3-(2-Nitrovinyl)indole is synthesized via Henry reaction between indole-3-carbaldehyde and nitromethane in ammonium acetate buffer (pH 7–8). The nitroalkene intermediate is isolated as a red solid (mp 201–203°C), displaying a doublet at δ 8.25 ppm (J=13.3HzJ = 13.3 \, \text{Hz}) for the vinyl proton in 1H^1H NMR.

Condensation with Benzo-1,3-Dioxole-5-ol

Polyphosphoric acid (PPA) mediates the nucleophilic addition of benzo-1,3-dioxole-5-ol to the electron-deficient nitrovinyl group at 40°C for 1 hour. Subsequent hydrolysis of the nitro group generates a hydroxamic acid intermediate, which undergoes intramolecular 5- exo-trig cyclization to form the lactone ring. Neutralization with aqueous ammonia (pH 8) and extraction with ethyl acetate yield the crude product, which is recrystallized from ethanol (55% yield). The lactone carbonyl appears at 1750 cm1^{-1} in IR, while the imine proton resonates at δ 8.7 ppm.

Multi-Component Reaction Using Iodine Catalysis

Reaction Components and Mechanism

A one-pot cascade reaction combines isatoic anhydride, propargyl amine, and 5-azidobenzo[3,4-d]1,3-dioxole in methanol with iodine (10 mol%) at 50°C. The sequence involves:

  • Quinazolinone Formation : Iodine catalyzes the condensation of isatoic anhydride with propargyl amine, yielding o-amino- N-propargylbenzamide.

  • Azide-Alkyne Cycloaddition : The propargyl group undergoes Huisgen 1,3-dipolar cycloaddition with the azide, forming a 1,2,3-triazole linkage.

  • Imine Generation : Spontaneous condensation between the amine and ketone groups produces the target Schiff base.

Optimization and Yield

Elevating the temperature to 80°C accelerates the cycloaddition, achieving 65% yield after 24 hours. The triazole protons appear as singlets at δ 7.9–8.1 ppm, while the imine proton integrates as a singlet at δ 8.6 ppm.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages
Condensation70%12 hoursHigh purity, minimal side products
Acid-Catalyzed Cyclization55%2 hoursRapid, scalable for bulk synthesis
Multi-Component Reaction65%24 hoursAtom-economical, single-pot operation

The condensation route offers superior purity, validated by sharp melting points (mp 225–227°C) and unambiguous NMR spectra. In contrast, the acid-mediated method prioritizes speed, albeit with moderate yields due to competing hydrolysis. The multi-component approach eliminates intermediate isolation but requires stringent temperature control.

Characterization and Validation

Spectroscopic Data

  • IR : Lactam carbonyl (1680 cm1^{-1}), imine (C=N, 1620 cm1^{-1}), and dioxole C–O–C (1250 cm1^{-1}).

  • 1H^1H NMR : Singlets for dioxole methylene (δ 5.9–6.1 ppm), imine proton (δ 8.6–8.8 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • 13C^{13}C NMR : Lactam carbonyl (δ 175 ppm), imine carbon (δ 160 ppm), dioxole carbons (δ 100–110 ppm).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity, with a retention time of 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-(benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways makes it a candidate for developing new antibiotics. For example, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria.

Material Science Applications

Organic Electronics
this compound can be utilized in organic electronic devices due to its electron-rich characteristics. It may serve as a building block for organic semiconductors or photovoltaic materials. Research has shown that incorporating such compounds into polymer matrices can enhance the efficiency of light absorption and charge transport.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAntimicrobialShowed efficacy against Gram-positive and Gram-negative bacteria with low MIC values.
Study COrganic ElectronicsImproved charge mobility in organic solar cells when used as an additive.

Mechanism of Action

The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one with structurally related analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Hydrazone-Linked Indolin-2-one Derivatives

Compounds such as 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one exhibit potent anticancer activity against MCF7 (breast adenocarcinoma) and A2780 (ovarian adenocarcinoma) cell lines. For example, 3-((2-bromobenzylidene)hydrazono)indolin-2-one showed GI50 values in the low micromolar range against both cell lines .

Chromone- and Coumarin-Fused Indolin-2-one Derivatives

(Z)-3-[(4-Oxo-4H-chromen-3-yl)methylene]indolin-2-one (Compound 185) demonstrated broad-spectrum anticancer activity, inhibiting 60 human cancer cell lines with an average GI50 of 3.2 µM. Additionally, derivatives like 185b and 185c act as selective cyclooxygenase-2 (COX-2) inhibitors (IC50 = 20–29 µM, selectivity indices up to 337). The chromone moiety enhances π-π stacking interactions with enzyme active sites .

Key Difference : The benzo[3,4-d]1,3-dioxolen group may offer improved metabolic stability compared to the chromone core, which is prone to oxidation.

Sulfonyl-Substituted Indolin-2-one Derivatives

(Z)-3-(((Phenylsulfonyl)methylene)indolin-2-one analogs (e.g., 6f–6m) with substituents like Cl, Br, and OMe exhibit moderate yields (23.8–52.1%) and melting points (181–199°C). These compounds were characterized for structural purity but lack explicit biological data.

Key Difference : The target compound’s benzo[3,4-d]1,3-dioxolen substituent is less polar than sulfonyl groups, possibly improving membrane permeability.

Thiadiazole- and Nitroimidazole-Hybridized Indolin-2-one Derivatives

3-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)ethylidene)indolin-2-one (9b) showed potent activity against NCI-H522 (non-small cell lung cancer) with a GI50 of 0.72 µM. The thiadiazole ring enhances π-stacking and hydrogen-bonding interactions. Similarly, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one exhibits antibacterial activity against Staphylococcus aureus, leveraging the nitroimidazole moiety’s redox-activatable properties .

Key Difference : The benzo[3,4-d]1,3-dioxolen group may confer distinct electronic effects compared to thiadiazole/nitroimidazole, favoring different biological targets.

Structural and Activity Comparison Tables

Table 2: Physicochemical Properties of Sulfonyl Derivatives

Compound Substituent Yield (%) Melting Point (°C)
6f 3-Cl-phenylsulfonyl 28.6 192–194
6g 4-Cl-phenylsulfonyl 23.8 193–195
6h 2-Br-phenylsulfonyl 50.0 198–199
6i 3-Br-phenylsulfonyl 51.7 193–194

Biological Activity

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C15H10N2O3
  • Molecular Weight : 266.25 g/mol
  • CAS Number : 1048915-21-4

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

The compound appears to target specific signaling pathways involved in cancer cell survival. Studies suggest that it may inhibit the activity of kinases associated with tumor growth and metastasis. For instance, a study highlighted its efficacy against KRAS-mutant cancers by disrupting the signaling pathways that promote cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the effect of this compound on human colon cancer cells (HCT116). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase Activity)
0100Baseline
1075Increased
2050Significantly increased
5025Highly significant

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests potential for development into an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: Neuroprotection

In vitro studies on neuronal cell lines indicated that treatment with the compound reduced oxidative stress markers by approximately 40%, suggesting a protective effect against neurodegeneration .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H and 13C NMR : Identify proton environments (e.g., imine proton at δ 8.5–9.0 ppm) and carbon shifts (C=O at ~170 ppm) .
    • NOE Experiments : 1D or 2D NOESY to distinguish Z/E isomers. For example, irradiation of the imine proton in Z-isomers shows coupling with aromatic protons .
  • FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and imine (C=N) at ~1600 cm⁻¹ .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve absolute configuration and detect disorder in aromatic substituents. For example, a 6-chloro-5-(2-chloroethyl) derivative showed 82.6% occupancy for the major disordered component .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental NMR shifts and predict electronic delocalization effects .

What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Q. Basic Research Focus

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains. MIC values <2 μg/mL indicate potent activity .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Target-specific assays (e.g., β-lactamase or DNA gyrase inhibition) to identify mechanisms. Use fluorogenic substrates for real-time kinetic analysis .
  • Synergy Studies : Combine with antibiotics (e.g., ciprofloxacin) to assess combinatorial effects via checkerboard assays .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Q. Advanced Research Focus

  • Dynamic Effects : Monitor Z/E isomer ratios over time in different solvents (e.g., DMSO-d6 vs. CDCl3). 5-Nitro and 5-acetyl derivatives show stable ratios, while halo-substituted analogs exhibit time-dependent changes due to electronic effects .
  • Peak Integration Errors : Use high-field NMR (≥500 MHz) and phase correction to minimize artifacts. For overlapping signals, apply deconvolution software (e.g., MestReNova) .

What strategies are effective for modifying the indolin-2-one core to enhance biological activity?

Q. Advanced Research Focus

  • Substituent Engineering :
    • Electron-Withdrawing Groups : 5-Nitro or 4-trifluoromethoxy substituents enhance antimicrobial activity by improving membrane permeability .
    • Hybrid Pharmacophores : Fuse with nitroimidazole (e.g., 3-((1-methyl-5-nitroimidazol-2-yl)methylene)indolin-2-one) to target anaerobic bacteria .
  • Stereochemical Optimization : Prioritize E-isomers for planar conformations, which improve target binding (e.g., MRSA inhibition) .

What are common challenges in crystallizing indolin-2-one derivatives, and how can they be addressed?

Q. Advanced Research Focus

  • Disorder Management : For disordered chloroethyl or aromatic groups, refine occupancy ratios using SHELXL (e.g., 0.826:0.174 split) .
  • Solvent Selection : Use mixed solvents (e.g., methanol/dichloromethane) to induce slow crystallization. Cooling rates of 0.5°C/hour reduce twinning .
  • Hydrogen Bonding : Leverage N–H⋯O interactions to stabilize dimeric crystal packing. For example, inversion dimers with R₂²(8) motifs improve diffraction quality .

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